Isoepoxydon

Antibiotic discovery Natural product screening Mycotoxin research

Isoepoxydon (CAS 67772-76-3) is the definitive (4S,5R,6R)-configured stereoisomer for patulin biosynthesis research. Absolutely non-interchangeable with its C-4 epimer (+)-epoxydon due to strict substrate specificity of isoepoxydon dehydrogenase. Validate β-1,3-glucan synthase inhibition, track [14C]-patulin conversion (>60% efficiency in Penicillium urticae J2 mutant), or probe fungal interference competition mechanisms. Authenticated reference with [α]D +206° and λmax 240 nm. Accept no substitutes.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 67772-76-3
Cat. No. B1201817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoepoxydon
CAS67772-76-3
Synonyms5,6-epoxy-4-hydroxy-2-hydroxymethylcyclohex-2- en-1-one
isoepoxydon
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C2C(C1O)O2)CO
InChIInChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6+,7-/m0/s1
InChIKeyVTLJDPHPVHSVGR-JHYUDYDFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoepoxydon (CAS 67772-76-3) Procurement Guide: Patulin Pathway Metabolite & Antifungal Natural Product


Isoepoxydon (CAS 67772-76-3), also designated (+)-isoepoxydon or (+)-epiepoxydon, is a naturally occurring cyclic ketone and epoxide polyketide derived from acetate [1]. It was first characterized as a partially reduced derivative of (−)-phyllostine and a diastereoisomer of the phytotoxin (+)-epoxydon, differing in the stereochemical configuration at the C-4 secondary alcohol position (S configuration in isoepoxydon versus R in epoxydon) [2][3]. The compound is an established intermediate in the patulin mycotoxin biosynthetic pathway in Penicillium urticae (now Penicillium griseofulvum) and has been isolated as a secondary metabolite from Poronia punctata, where it functions as an interference competition agent against competing dung-colonizing fungi [3][4]. Isoepoxydon has also been identified as an inhibitor of β-1,3-glucan synthase, a validated antifungal drug target [5].

Why Generic Substitution Fails for Isoepoxydon: Stereochemical Specificity and Distinct Bioactivity Profiles


Isoepoxydon cannot be substituted with generic epoxyquinone natural products or even its close stereoisomer (+)-epoxydon due to fundamental differences in stereochemical configuration and biological selectivity. The compound possesses the (4S,5R,6R) stereochemistry, whereas (+)-epoxydon adopts the (4R,5R,6R) configuration—this single inversion at C-4 renders the two compounds enzymatically distinct substrates [1]. Critically, the isoepoxydon dehydrogenase enzyme from Penicillium urticae exhibits strict substrate specificity for the (−)-phyllostine / (+)-isoepoxydon pair and does not utilize (+)-epoxydon as a substrate [2]. Furthermore, the compound's reversible interconversion with phyllostine occurs optimally at pH 5.8 and is completely inhibited by 1 mM p-chloromercuribenzoate, a biochemical signature that distinguishes it from other pathway intermediates [3]. These stereochemical and enzymatic differentiation points carry direct consequences for experimental design and industrial procurement, as detailed in the quantitative evidence below.

Quantitative Differential Evidence: Isoepoxydon vs. Phyllostine, Epoxydon, and Patulin


Antibiotic Activity of Isoepoxydon vs. Patulin Against Bacillus subtilis

The antibiotic activity of (+)-isoepoxydon against Bacillus subtilis was quantitatively compared to that of patulin, the terminal mycotoxin product of the biosynthetic pathway. Across a concentration range of 1 mM to 5 mM, isoepoxydon exhibited antibiotic activity that was 56% of the activity observed with patulin under identical assay conditions [1]. This direct comparison establishes isoepoxydon as a moderately active antibiotic intermediate, distinct from the more potent patulin but valuable for studies requiring a less toxic or pathway-intermediate tool compound.

Antibiotic discovery Natural product screening Mycotoxin research

Biosynthetic Conversion Efficiency: Isoepoxydon to Patulin in Penicillium urticae

Isoepoxydon demonstrates efficient in vivo conversion to patulin, confirming its precursor role in the patulin biosynthetic pathway. When unlabeled isoepoxydon (1 mM) was fed to a washed-cell suspension of mutant J2 (a patulin-pathway mutant blocked before the epoxide intermediates), a better than 60% conversion into patulin was attained over a 3-5 hour period [1]. Additionally, radiolabeled [14C]isoepoxydon was efficiently converted into patulin by a shake culture of the parent strain of P. urticae within 1-3 hours [2]. In contrast, phyllostine appears to be the more immediate precursor for downstream 'yellow' metabolites, as PCMB-treated extracts of mutant J2 converted phyllostine but not isoepoxydon to these new metabolites [3]. This differential conversion pattern defines distinct metabolic fates for these closely related epoxides.

Mycotoxin biosynthesis Fungal secondary metabolism Metabolic engineering

Enzymatic Substrate Specificity: Isoepoxydon Dehydrogenase Discriminates Against (+)-Epoxydon

The isoepoxydon dehydrogenase enzyme from Penicillium urticae exhibits strict substrate specificity that distinguishes isoepoxydon from its C-4 epimer (+)-epoxydon. The enzyme catalyzes the reversible interconversion of (−)-phyllostine and (+)-isoepoxydon optimally at pH 5.8 and is completely inhibited by 1 mM p-chloromercuribenzoate (PCMB) [1]. Critically, the enzyme does not utilize (+)-epoxydon as a substrate, nor does it accept NADH as a cofactor (NADP-dependent) [2]. This enzymatic discrimination provides a functional basis for the distinct biological roles of these stereoisomers and validates isoepoxydon's unique position in the patulin pathway.

Enzyme kinetics Substrate specificity Biosynthetic pathway analysis

β-1,3-Glucan Synthase Inhibition: Isoepoxydon as an Antifungal Tool Compound

Isoepoxydon has been identified and validated as an inhibitor of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis and a clinically validated antifungal drug target (e.g., echinocandins). In a screening study for hyphal malformation inducers, (+)-isoepoxydon was isolated from fungal sources and shown to inhibit β-1,3-glucan synthetase activity [1]. The study compared multiple hyphal malformation inducers: (+)-isoepoxydon (compound 1) and ophiobolin A (compound 4) were both confirmed as β-1,3-glucan synthetase inhibitors, whereas brefeldin A (compound 2) exhibited hyphal malformation activity via a distinct mechanism [2]. This establishes isoepoxydon as a structurally distinct glucan synthase inhibitor with a mechanism separate from the echinocandin class of lipopeptides.

Antifungal drug discovery Cell wall biosynthesis Natural product screening

Priority Research and Industrial Applications for Isoepoxydon Procurement


Patulin Biosynthetic Pathway Elucidation and Mycotoxin Research

Isoepoxydon is the definitive tool compound for investigating the late-stage epoxide intermediate steps in patulin biosynthesis. Feeding studies using [14C]isoepoxydon or unlabeled isoepoxydon in Penicillium urticae mutant strains (particularly J2) enable precise tracking of conversion to patulin, with validated conversion efficiencies exceeding 60% [6]. The compound's reversible enzymatic interconversion with phyllostine at pH 5.8, coupled with PCMB sensitivity, provides a robust biochemical assay platform for studying isoepoxydon dehydrogenase activity and screening for pathway inhibitors [7]. Researchers studying patulin regulation, mycotoxin mitigation strategies, or fungal secondary metabolism should prioritize isoepoxydon over other epoxides due to its established precursor relationship and the availability of well-characterized mutant strains and enzymatic assays.

Antifungal Drug Discovery Targeting β-1,3-Glucan Synthase

Isoepoxydon serves as a structurally validated β-1,3-glucan synthase inhibitor with a chemical scaffold distinct from the clinically used echinocandin class [6]. This differentiation makes it a valuable lead compound or positive control in antifungal screening cascades focused on cell wall biosynthesis inhibition. Procurement of isoepoxydon enables: (1) use as a tool compound to validate glucan synthase inhibition in biochemical assays, (2) structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and (3) comparative mechanistic studies against echinocandins (e.g., caspofungin) to identify non-overlapping resistance mechanisms. The compound's dual activity profile—glucan synthase inhibition and hyphal malformation induction—provides orthogonal readouts for target engagement and phenotypic antifungal activity [7].

Fungal Chemical Ecology and Interference Competition Studies

Isoepoxydon has been definitively established as the major causative agent of interference competition in coprophilous fungal communities. Poronia punctata (NRRL 6457) produces (+)-isoepoxydon as a chemical weapon against early-occurring dung colonists Ascobolus furfuraceus (NRRL 6460) and Sordaria fimicola (NRRL 6459) [6]. This well-characterized ecological role makes isoepoxydon a premier chemical probe for studying fungal community dynamics, succession patterns, and microbial warfare strategies in natural substrates. Researchers in fungal ecology, agricultural microbiology, and natural product discovery can use authentic isoepoxydon to validate bioassay-guided fractionation workflows, establish causal links between metabolite production and competitive outcomes, and explore the evolutionary drivers of secondary metabolite biosynthesis in saprotrophic fungi.

Stereochemical and Conformational Analysis of Epoxyquinone Natural Products

Isoepoxydon's well-defined stereochemical features—the (4S,5R,6R) configuration with a preferred boat conformation placing the C-4 hydroxy group in the axial position—make it an essential reference standard for analytical chemistry and natural product dereplication [6]. The compound's specific optical rotation ([α]D +206°, methanol) and characteristic UV absorption (λmax 240 nm, ε 3806 L·mol⁻¹·cm⁻¹) provide unambiguous analytical fingerprints for compound identification [7]. When comparing unknown epoxyquinone isolates to authentic standards, isoepoxydon enables definitive distinction from its C-4 epimer (+)-epoxydon ([α]D differs; R configuration at C-4) and from the oxidized quinone precursor phyllostine. Procurement of authenticated isoepoxydon is critical for laboratories engaged in natural product chemistry, metabolomics, and fungal secondary metabolite profiling where misidentification of stereoisomers would lead to erroneous biological activity assignments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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